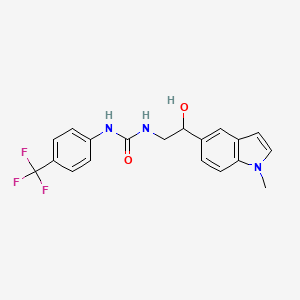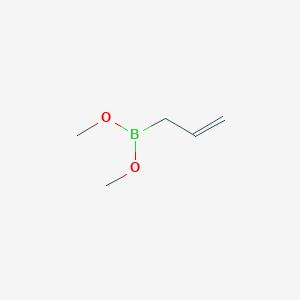
Allyl(dimethoxy)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(dimethoxy)borane, also known as boronic acid, B-2-propen-1-yl-, dimethyl ester, is an organoboron compound with the molecular formula C5H11BO2 and a molecular weight of 113.95 g/mol . This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a boron atom, which is further bonded to two methoxy groups (OCH3). This compound is a versatile reagent in organic synthesis, particularly valued for its role in forming carbon-carbon bonds.
Wirkmechanismus
Target of Action
Allyl(dimethoxy)borane is primarily used in organic synthesis . Its primary targets are electrophilic functional groups, which it interacts with to form complex products .
Mode of Action
This compound interacts with its targets through a process known as allylboration . This involves the reaction of allylboron species with carbonyl and imine functionalities . The compound can also participate in other carbon-carbon bond-forming reactions via cross-coupling reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . This compound plays a crucial role in this process, participating in the transmetalation step where it transfers formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
Its stability and reactivity in various conditions are crucial for its effectiveness in synthesis reactions .
Result of Action
The result of this compound’s action is the formation of complex products through reactions such as allylboration and carbon-carbon bond-forming reactions . These products can include optically enriched chiral molecules, achieved through either the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, or the synthesis of an achiral allylboronate coupled with a subsequent reaction guided by asymmetric catalysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which it plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagent, such as this compound, is also crucial for the success of the reaction .
Vorbereitungsmethoden
The synthesis of allyl(dimethoxy)borane typically involves the reaction of allyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction proceeds as follows:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Trimethyl Borate: The allyl magnesium bromide is then reacted with trimethyl borate to form the intermediate allylboronic ester.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Allyl(dimethoxy)borane undergoes various chemical reactions, including:
Hydroboration: The addition of borane to alkenes, resulting in the formation of organoboranes.
Oxidation: this compound can be oxidized to form alcohols. For example, oxidation with hydrogen peroxide in the presence of a base yields the corresponding alcohol.
Substitution: The allyl group can be substituted with other functional groups through reactions with electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various electrophiles for substitution reactions. Major products formed from these reactions include alcohols, substituted alkenes, and other organoboranes.
Wissenschaftliche Forschungsanwendungen
Allyl(dimethoxy)borane has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Allyl(dimethoxy)borane can be compared with other similar compounds, such as:
Allylboronic Acid: Similar in structure but differs in the presence of hydroxyl groups instead of methoxy groups.
Crotylboronic Acid: Contains a crotyl group (CH3-CH=CH-CH2-) instead of an allyl group.
Vinylboronic Acid: Contains a vinyl group (CH2=CH-) instead of an allyl group.
The uniqueness of this compound lies in its stability and versatility in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
dimethoxy(prop-2-enyl)borane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4-5-6(7-2)8-3/h4H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCRAPDKWAVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
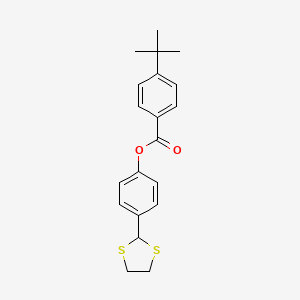
![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)
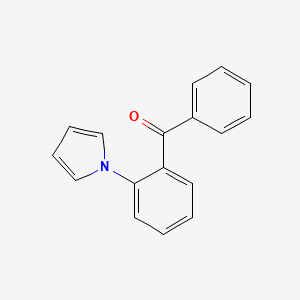
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)
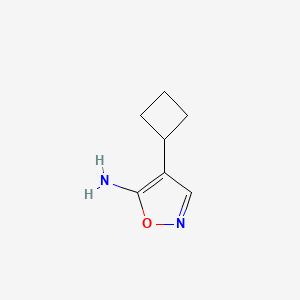
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)
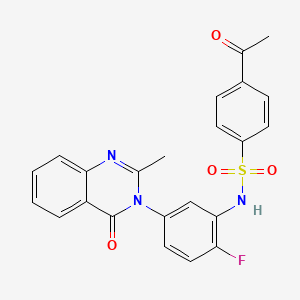
![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)
![propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2947756.png)
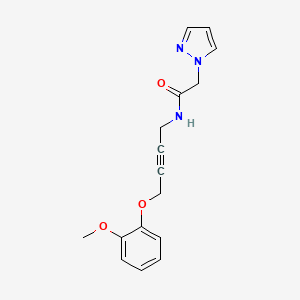

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)
